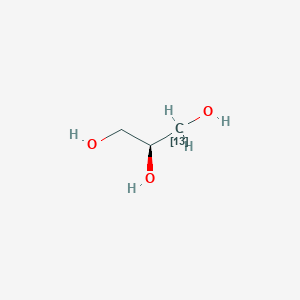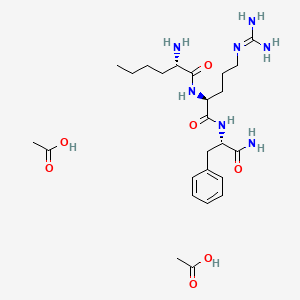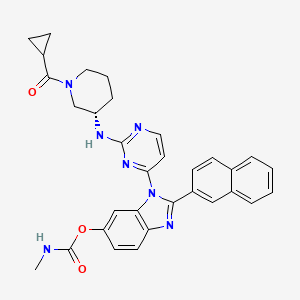
D-Glycerol-3-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glycerol-3-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the glycerol molecule. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study metabolic pathways and biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glycerol-3-13C is synthesized using carbon-13 labeled precursors. One common method involves the chemical synthesis of this compound from carbon-13 labeled glycerol derivatives. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the incorporation of the carbon-13 isotope into the glycerol molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled raw materials. The process is optimized to achieve high yields and purity of the labeled compound. The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
D-Glycerol-3-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon-13 labeled glyceraldehyde or dihydroxyacetone.
Reduction: It can be reduced to form carbon-13 labeled glycerol derivatives.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from the reactions of this compound include carbon-13 labeled glyceraldehyde, dihydroxyacetone, and other glycerol derivatives. These products are used in further research and applications .
Scientific Research Applications
D-Glycerol-3-13C has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in NMR spectroscopy to study the structure and dynamics of chemical compounds.
Biology: Employed in metabolic studies to trace the pathways of glycerol metabolism in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes .
Mechanism of Action
The mechanism of action of D-Glycerol-3-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of glycerol within biological systems. This helps in understanding the molecular targets and pathways involved in glycerol metabolism .
Comparison with Similar Compounds
Similar Compounds
Glycerol-13C3: Another carbon-13 labeled glycerol compound used for similar research purposes.
Glycerol-13C2: A compound with two carbon-13 isotopes incorporated into the glycerol molecule.
Glycerol-13C1: A compound with one carbon-13 isotope incorporated into the glycerol molecule .
Uniqueness
D-Glycerol-3-13C is unique due to the specific incorporation of the carbon-13 isotope at the third carbon position. This specific labeling allows for detailed studies of metabolic pathways and biochemical processes that involve the third carbon of glycerol. Its high isotopic purity and stability make it a valuable tool in scientific research .
Properties
Molecular Formula |
C3H8O3 |
|---|---|
Molecular Weight |
93.09 g/mol |
IUPAC Name |
(2S)-(113C)propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1/t3-/m1/s1 |
InChI Key |
PEDCQBHIVMGVHV-UKQPAGSLSA-N |
Isomeric SMILES |
C([C@@H]([13CH2]O)O)O |
Canonical SMILES |
C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)

![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)




![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)



